2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid
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Overview
Description
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid: is an organic compound that belongs to the class of indene derivatives. This compound features a hydroxy group attached to the indene ring, which is further connected to an acetic acid moiety. The presence of the indene ring structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Scientific Research Applications
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The exact mode of action of This compound Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological activity being exerted.
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways and downstream effects would depend on the particular target and the biological activity being exerted.
Result of Action
The molecular and cellular effects of This compound Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects depending on the specific target and biological activity.
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a significant impact on cell biology . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body .
Molecular Mechanism
Indole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-indene.
Hydroxylation: The indene derivative undergoes hydroxylation to introduce the hydroxy group at the 2-position.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in 2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxy group, leading to the formation of 2,3-dihydro-1H-indene derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 2,3-dihydro-1H-indene derivatives.
Substitution: Formation of various substituted indene derivatives.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
2,3-dihydro-1H-indene derivatives: Compounds with a similar indene ring structure.
Uniqueness
2-(2-hydroxy-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to the presence of both the hydroxy group and the acetic acid moiety, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2-hydroxy-1,3-dihydroinden-2-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10(13)7-11(14)5-8-3-1-2-4-9(8)6-11/h1-4,14H,5-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWSWLFHXXYOOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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